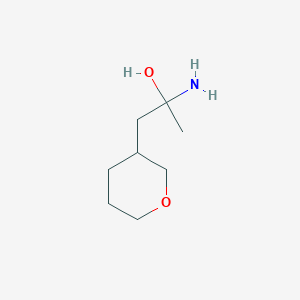
4',3,5-Trifluorobiphenyl-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,3,5-Trifluorobiphenyl-4-carboxylic acid is an organic compound with the molecular formula C13H7F3O2 and a molecular weight of 252.19 g/mol It is a derivative of biphenyl, where three fluorine atoms are substituted at the 4’, 3, and 5 positions, and a carboxylic acid group is attached at the 4 position
Preparation Methods
The synthesis of 4’,3,5-Trifluorobiphenyl-4-carboxylic acid can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and can tolerate various functional groups, making it a versatile method for synthesizing fluorinated biphenyl derivatives.
Industrial production methods may involve the optimization of reaction conditions to increase yield and purity. This can include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
4’,3,5-Trifluorobiphenyl-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a common method for forming carbon-carbon bonds with this compound.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’,3,5-Trifluorobiphenyl-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated organic compounds.
Biology and Medicine: Fluorinated compounds are often explored for their potential biological activity and as candidates for drug development.
Mechanism of Action
The mechanism by which 4’,3,5-Trifluorobiphenyl-4-carboxylic acid exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds to 4’,3,5-Trifluorobiphenyl-4-carboxylic acid include other fluorinated biphenyl derivatives, such as:
3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid: This compound has four fluorine atoms and two carboxylic acid groups, offering different reactivity and applications.
2,3,5-Trifluoropyridine-4-carboxylic acid: A fluorinated pyridine derivative with similar applications in research and industry.
The uniqueness of 4’,3,5-Trifluorobiphenyl-4-carboxylic acid lies in its specific substitution pattern, which can impart distinct chemical and physical properties compared to other fluorinated biphenyls.
Properties
Molecular Formula |
C13H7F3O2 |
|---|---|
Molecular Weight |
252.19 g/mol |
IUPAC Name |
2,6-difluoro-4-(4-fluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H7F3O2/c14-9-3-1-7(2-4-9)8-5-10(15)12(13(17)18)11(16)6-8/h1-6H,(H,17,18) |
InChI Key |
BCYLWDQNPXVFCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)F)C(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylimino]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12067930.png)





![5-[(E)-2-nitroprop-1-enyl]-1-benzofuran](/img/structure/B12067964.png)

![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(heptadecafluorooctyl)sulfonyl]amino]-](/img/structure/B12067975.png)
![4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde](/img/structure/B12067980.png)
![[3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12067987.png)

![2-[(2-Chloropyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12068001.png)

